molecular formula C8H6ClF3O2S B067842 [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 163295-75-8

[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride

Cat. No. B067842
M. Wt: 258.65 g/mol
InChI Key: KKBNUPMMAGEQAT-UHFFFAOYSA-N
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Description

“[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride” is an organic compound . It may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .


Molecular Structure Analysis

The molecular formula of “[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride” is C8H6ClF3O2S . The InChI code is 1S/C8H6ClF3O2S/c9-15(13,14)5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 .


Chemical Reactions Analysis

“[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride” may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

Scientific Research Applications

  • Zhu and Desmarteau (1993) explored the synthesis and decomposition of benzenediazonium derivatives, including phenyltris((trifluoromethyl)sulfonyl)methane, which is formed from the decomposition of a related compound prepared by treating tris((trifluoromethyl)sulfonyl)methane with benzenediazonium chloride (Zhu & Desmarteau, 1993).

  • Craig, Jones, and Rowlands (2000) discussed the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, highlighting the reaction of lithiated (phenylsulfonyl)methane with certain aziridines, leading to the formation of these compounds (Craig, Jones, & Rowlands, 2000).

  • Datta, Buglass, Hong, and Lim (2008) synthesized N,N-dibenzylmethanesulfonamide from methanesulfonyl chloride and dibenzylamine, examining the molecular arrangement of this compound (Datta, Buglass, Hong, & Lim, 2008).

  • Rosen, Ruble, Beauchamp, and Navarro (2011) reported a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, a method that eliminates concerns over genotoxic impurities from other synthesis methods (Rosen, Ruble, Beauchamp, & Navarro, 2011).

  • Hanai and Okuda (1977) described a method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6, an important technique in isotope labeling (Hanai & Okuda, 1977).

  • Su, Winnick, and Kohl (2001) investigated sodium insertion into vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid, exploring its electrochemical properties for potential cathode applications (Su, Winnick, & Kohl, 2001).

  • Koh and Kang (2011) applied the Extended Grunwald-Winstein Equation to the solvolyses of phenyl methanesulfonyl chloride in aqueous binary mixtures, providing insights into the reaction mechanism (Koh & Kang, 2011).

  • King, Lam, and Skonieczny (1992) studied the mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides, including methanesulfonyl chloride, exploring the pH dependence of these reactions (King, Lam, & Skonieczny, 1992).

Safety And Hazards

“[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride” is classified as Eye Dam. 1 - Skin Corr. 1B according to hazard classifications . More safety data may be needed for a comprehensive understanding .

properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBNUPMMAGEQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344079
Record name [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride

CAS RN

163295-75-8
Record name (4-Trifluoromethylphenyl)methanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163295-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)phenyl]methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Bojack, R Baltz, J Dittgen, C Fischer… - European Journal of …, 2021 - Wiley Online Library
New oxotetrahydroquinolinyl‐ and oxindolinyl sulfonamides interacting with RCAR/(PYR/PYL) receptor proteins were identified as lead structures against drought stress in crops …
X Wu, H Shen, Y Zhang, C Wang, Q Li… - Journal of Medicinal …, 2021 - ACS Publications
Receptor-related orphan receptor γ (RORγ) has emerged as an attractive therapeutic target for the treatment of cancer and inflammatory diseases. Herein, we report our effort on the …
Number of citations: 8 pubs.acs.org
Y Wu, L Zhang, Z Sun, X Qiu, Y Chen… - Journal of Medicinal …, 2023 - ACS Publications
In this work, we discovered a novel series of prolyl hydroxylase 2 (PHD2) inhibitors with improved metabolic properties based on a preferred conformation-guided drug design strategy. …
Number of citations: 2 pubs.acs.org

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